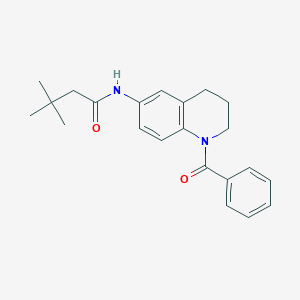

![molecular formula C26H28N2O3S B6566274 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide CAS No. 946381-82-4](/img/structure/B6566274.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity

N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ), such as the compound , have been designed and screened for antibacterial activity . These compounds have shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compounds caused an increase in reactive oxygen species (ROS) in the treated strains .

Reactive Species Generation

The same N-benzenesulfonyl derivatives of THQ have also been studied for their ability to generate reactive species . Reactive species, such as reactive oxygen species (ROS), play a crucial role in various biological processes, including cell signaling and homeostasis. An increase in ROS was detected in strains treated with these compounds .

Green Synthesis

A green method has been developed for the synthesis of N-arylsulfonylhydrazones, which includes the compound . This method involves grinding mixtures of benzensulfonyl hydrazides and a series of aryl aldehydes or ketones using L-tyrosine as a catalyst . This approach is environmentally friendly and efficient, producing high yields in a short time .

Antibacterial Activity of N-Arylsulfonylhydrazone Compounds

N-arylsulfonylhydrazone compounds, which include the compound , have been synthesized and screened for their antibacterial activities . Some of these compounds, especially 3d, 3l, and 3v, showed high activity against Staphylococcus aureus and Escherichia coli .

Role in Medicinal Chemistry

N-arylsulfonylhydrazones, a category that includes the compound , play a key role in medicinal chemistry . They display various biological activities, including anti-tumor, antibacterial, antiviral, anti-inflammatory activities, and as novel inhibitors of IMP-1 or carbonic anhydrase .

Antibiotics Development

Sulfonamides, which include the compound , constitute one of the most important antibiotics developed from non-natural sources . Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3S/c1-26(2,3)21-13-11-19(12-14-21)25(29)27-22-15-16-24-20(18-22)8-7-17-28(24)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHKIQPZGROKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566201.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566209.png)

![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)

![methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6566223.png)

![propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566226.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6566231.png)

![4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6566237.png)

![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566251.png)

![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)

![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(4-fluorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B6566308.png)